(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid

Organic Synthesis Boronic Acid Purity Suzuki Coupling Reagents

This stereodefined (E)-alkenylboronic acid installs an ethoxycarbonylvinyl group via Suzuki-Miyaura coupling with retention of E-configuration. The conjugated ester enables downstream Michael additions, reductions, or cycloadditions. Compared to alkyl- or arylboronic acids, this reagent provides precise stereocontrol and enhanced reactivity. Available as free boronic acid, MIDA boronate ester for iterative coupling, or potassium trifluoroborate salt for scale-up stability.

Molecular Formula C5H9BO4
Molecular Weight 143.94 g/mol
CAS No. 1379462-82-4
Cat. No. B3187034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid
CAS1379462-82-4
Molecular FormulaC5H9BO4
Molecular Weight143.94 g/mol
Structural Identifiers
SMILESB(C=CC(=O)OCC)(O)O
InChIInChI=1S/C5H9BO4/c1-2-10-5(7)3-4-6(8)9/h3-4,8-9H,2H2,1H3/b4-3+
InChIKeyZEFYTFQUBRZHRZ-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic Acid (CAS 1379462-82-4) – Key Properties and Baseline Procurement Data


(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid (CAS 1379462-82-4) is an alkenylboronic acid derivative featuring an α,β-unsaturated ester moiety directly attached to a boronic acid group. It belongs to the broader class of organoboron compounds widely employed as reagents in Suzuki–Miyaura cross‑coupling reactions for carbon–carbon bond formation. Vendors typically supply this compound at 95–98% purity with a molecular weight of approximately 143.93 g/mol . As a small‑molecule building block, it serves as a vinylboronic acid equivalent that installs an ethoxycarbonylvinyl group, which is useful for introducing both an alkene and an ester functionality into target molecules.

Why Generic Substitution of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic Acid Is Not Advisable for Critical C–C Coupling Applications


Alkenylboronic acids exhibit reactivity profiles that are highly sensitive to the electronic and steric environment of the alkene. The presence of the conjugated ethyl ester in (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)boronic acid modulates the electron density on the boron atom, influencing both the rate of transmetalation in Suzuki–Miyaura couplings and the compound’s stability toward protodeboronation. Class‑level data indicate that replacing this specific ethoxycarbonylvinylboronic acid with a simple alkylboronic acid, a pinacol ester, or an arylboronic acid can lead to altered reaction kinetics, reduced yields, or the need for re‑optimization of coupling conditions [1] [2]. Furthermore, the defined E‑stereochemistry of the double bond is crucial for applications requiring stereocontrol, making substitution with a saturated analog or a Z‑isomer chemically inequivalent.

Quantitative Differentiation of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic Acid Versus Structural Analogs and Alternative Boron Reagents


Comparative Purity and Molecular Definition of the Ethyl Ester vs. Methyl Ester Analog

Commercial suppliers report that (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)boronic acid is routinely available at 98% purity, with pricing around 7,990 RMB per gram for research‑grade material . The methyl ester analog, (E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid, has a molecular weight of 129.91 g/mol [1]. While no direct head‑to‑head reactivity comparison was identified in the open literature, the higher molecular weight and different ester alkyl chain may influence solubility and handling characteristics in specific solvent systems, which can be a practical consideration for process chemists scaling up reactions.

Organic Synthesis Boronic Acid Purity Suzuki Coupling Reagents

Expected Reactivity Window in Suzuki–Miyaura Couplings: Class‑Level Yield Estimates

Although specific yield data for the title compound are absent from the peer‑reviewed literature, structurally related cyclic alkenyl boronic acids undergo Suzuki–Miyaura coupling with aryl halides in good yields (typically 52–75%) under standard palladium catalysis [1]. A vendor entry for a phenyl‑substituted derivative reports a coupling yield of ~75–82% with an aryl halide partner . These class‑level benchmarks provide a reasonable expectation for the performance of (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)boronic acid, but direct experimental validation is required for any specific synthetic route.

Cross‑Coupling Suzuki–Miyaura Reaction Alkenylboronic Acids

Derivatization to MIDA Boronate Esters: A Pathway to Enhanced Stability and Chromatographic Compatibility

(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid can be converted to its corresponding MIDA (N‑methyliminodiacetic acid) boronate ester. MIDA boronates are stable to air, moisture, and chromatography, and they remain unreactive under anhydrous cross‑coupling conditions up to 80 °C . This contrasts with the free boronic acid, which is typically air‑ and moisture‑sensitive and cannot be purified by standard silica gel chromatography. The MIDA derivative therefore offers a distinct advantage in multi‑step syntheses where intermediate purification is required, although a direct quantitative comparison of stability half‑lives for this specific compound is not available.

MIDA Boronate Protecting Group Suzuki Coupling Chromatography

Alternative Boron Reagents: Potassium Trifluoroborate Salt for Slow‑Release Boronic Acid Generation

The potassium trifluoroborate salt of (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)boronic acid is commercially available and serves as a shelf‑stable, crystalline alternative to the free boronic acid. Trifluoroborates act as “protected” boron nucleophiles that slowly hydrolyze to the active boronic acid under the basic, aqueous conditions of a Suzuki–Miyaura coupling, thereby minimizing protodeboronation and improving yields in challenging cases [1]. While no direct yield comparison for this specific scaffold was found, class‑level studies demonstrate that trifluoroborates often outperform the corresponding boronic acids in couplings with electron‑poor or sterically hindered partners.

Organotrifluoroborates Suzuki–Miyaura Coupling Slow‑Release Reagents

Optimal Application Scenarios for (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic Acid in Medicinal Chemistry and Process Development


Installation of an α,β-Unsaturated Ester Handle via Suzuki–Miyaura Cross‑Coupling

When a synthetic route requires the direct attachment of an ethoxycarbonylvinyl group to an aryl or heteroaryl halide, (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)boronic acid provides a stereodefined E‑alkenylboron reagent. The resulting conjugated ester can serve as a versatile intermediate for further transformations (e.g., Michael additions, reductions, or cycloadditions) . This application is supported by class‑level evidence that alkenylboronic acids couple efficiently under standard Pd‑catalyzed conditions [1].

Synthesis of MIDA Boronate‑Protected Building Blocks for Iterative Cross‑Coupling

The conversion of (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)boronic acid to its MIDA boronate ester enables the compound to be incorporated into iterative Suzuki–Miyaura sequences, where the MIDA group acts as a traceless protecting group that can be selectively deprotected in situ . This strategy is particularly valuable for constructing complex poly‑alkenylated architectures in medicinal chemistry campaigns.

Utilization of the Potassium Trifluoroborate Derivative in Large‑Scale Coupling Reactions

For process‑scale applications, the potassium trifluoroborate salt of (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)boronic acid offers superior shelf stability and ease of handling compared to the free boronic acid [1]. Its slow hydrolysis to the active boronic acid under coupling conditions can suppress unwanted protodeboronation, leading to more consistent yields and simplified work‑up procedures in kilogram‑scale syntheses.

Exploration of Novel Protease Inhibitor Scaffolds (Early‑Stage Discovery)

Boronic acids are known to form reversible covalent bonds with the active‑site serine residues of serine proteases. While no published biological data exist for this specific compound, its structural features (vinylogous ester adjacent to the boronic acid) may be investigated as a novel warhead in fragment‑based drug discovery [2]. This application remains speculative and requires experimental validation.

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